8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane
Description
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a propargyl ether group at the 8-position. The spirocyclic dioxolane moiety imparts rigidity to the structure, while the propargyloxy group introduces reactivity via its terminal alkyne functionality, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and polymer crosslinking .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
8-prop-2-ynoxy-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10H,3-9H2 |
InChI Key |
GHIIQMVLLZQIBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane typically involves the following steps:
-
Formation of the Spiro Ring: : The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable diol reacts with a dihalide under basic conditions to form the 1,4-dioxaspiro[4.5]decane core.
-
Introduction of the Alkyne Group: : The prop-2-ynyloxy group is introduced via an etherification reaction. This involves the reaction of the spiro compound with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclization and etherification steps to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Pd/C, Lindlar’s catalyst, and sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various ethers and alcohols depending on the substituent introduced.
Scientific Research Applications
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on the specific application:
Chemical Reactions: The alkyne group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity. The dioxaspiro framework can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane with structurally related derivatives, focusing on substituent effects, reactivity, and applications:
Key Findings:
Electronic Effects :
- Electron-withdrawing groups (e.g., CF₃, Br) enhance stability and direct electrophilic reactions .
- Electron-donating groups (e.g., NH₂, OCH₃) improve solubility and participate in hydrogen bonding .
Reactivity :
- Propargyloxy and bromo derivatives are versatile synthetic intermediates for cross-coupling or bioconjugation .
- Aryl-substituted spirocycles exhibit photostability, making them suitable for optoelectronic materials .
Steric and Stability Considerations: Bulky substituents (e.g., tert-butyl) hinder reaction pathways but improve thermal stability .
Trifluoromethyl groups enhance bioavailability and resistance to metabolic degradation .
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